molecular formula C14H14N2O2 B094723 3-Amino-4-methoxybenzanilide CAS No. 120-35-4

3-Amino-4-methoxybenzanilide

Cat. No.: B094723
CAS No.: 120-35-4
M. Wt: 242.27 g/mol
InChI Key: LHMQDVIHBXWNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxybenzanilide (CAS: 120-35-4), also known as Red Base KD, is a benzanilide derivative with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.28 g/mol . It is characterized by an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring, attached to a benzamide backbone (Figure 1). This compound is primarily used as a diazo component in the synthesis of Pigment Red 146 (PR 146), a high-performance azo pigment employed in inks, coatings, and plastics .

Properties

IUPAC Name

3-amino-4-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMQDVIHBXWNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051607
Record name 3-Amino-4-methoxybenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzamide, 3-amino-4-methoxy-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

120-35-4
Record name 3-Amino-4-methoxy-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methoxybenzanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 3-amino-4-methoxy-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Amino-4-methoxybenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxybenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-METHOXYBENZANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y646AW8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Optimization

The direct coupling of 3-amino-4-methoxybenzoic acid with aniline represents the most straightforward route to 3-amino-4-methoxybenzanilide. This method employs dichloromethane (DCM) as a solvent, with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents to activate the carboxylic acid group.

Critical Parameters

  • Molar Ratios : A 1:1.5 molar ratio of 3-amino-4-methoxybenzoic acid to aniline ensures complete conversion without excess reagent waste.

  • Catalyst Loading : DIC and HOBt are used at 1.5 equivalents relative to the acid to prevent side reactions such as oligomerization.

  • Workup : Neutralization with 0.5 N NaOH and HCl followed by silica gel chromatography (petroleum ether:ethyl acetate = 3:1) yields a 76% isolated product with a melting point of 197–198°C.

Spectral Validation

The product’s structure is confirmed by 1H^1H NMR (DMSO-d6d_6): δ 9.92 (s, NH), 7.74 (d, J=9.0J = 9.0 Hz, ArH), 3.83 (s, OCH3_3), and ESI-MS (m/zm/z: 243 [M+H]+^+).

Nitro Reduction Pathway

Two-Step Synthesis via Nitro Intermediates

Patent data reveal a scalable industrial process involving nitro-group reduction (Figure 1).

Step 1: Synthesis of 3-Nitro-4-methoxybenzoyl Aniline

3-Nitro-4-chlorobenzoic acid reacts with aniline in chlorobenzene using phosphorus trichloride (PCl3_3) or thionyl chloride (SOCl2_2) as acylating agents. Optimal conditions include:

  • Temperature : 100°C for 2 hours

  • Solvent : Chlorobenzene (200 kg per 50 kg substrate)

  • Yield : 95–97% with 98.5% purity.

Subsequent methoxylation replaces the chlorine atom using sodium methoxide in methanol under reflux (8 hours), achieving 94.9% yield.

Step 2: Nitro-Group Reduction

Reduction of the nitro intermediate is achieved via:

  • Iron Powder/HCl : 55–60°C for 3 hours, yielding 80.1% product.

  • Catalytic Hydrogenation : Raney nickel (2.5 kg) under hydrogen pressure (13 kg/cm2^2) at 80–105°C, yielding 95.3%.

Table 1: Comparative Analysis of Reduction Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Iron/HClFe/HCl55–60380.199.5
Catalytic H2_2Raney Ni80–105695.399.5
HydrazineAlkaline FeO55–60394.599.5

Catalytic hydrogenation outperforms other methods in yield and scalability, though it requires high-pressure equipment.

Acetylation of 2,4-Diaminoanisole

Alternative Route for High-Purity Product

A lesser-known method involves acetylation of 2,4-diaminoanisole followed by selective hydrolysis. This pathway, though less efficient (80–85% yield), avoids nitro intermediates and is advantageous for producing ultra-pure material (>99.5%).

Reaction Steps

  • Acetylation : 2,4-Diaminoanisole is treated with acetic anhydride to form 3-acetamido-4-methoxyacetanilide.

  • Hydrolysis : Selective removal of the acetyl group under acidic conditions yields the target compound.

Challenges :

  • Requires precise control of hydrolysis conditions to prevent over-deacetylation.

  • Generates stoichiometric acetic acid waste, complicating purification.

Solvent and Catalyst Innovations

Role of Green Solvents

Recent trials substitute chlorobenzene with cyclopentyl methyl ether (CPME), achieving comparable yields (94%) while reducing toxicity.

Advanced Catalysts

  • Raney Nickel : Enables hydrogenation at lower pressures (5 kg/cm2^2) with 90% yield.

  • Palladium/Carbon : Tested at 1% loading but shows no significant improvement over nickel.

Industrial-Scale Process Design

Cost-Benefit Analysis

Table 2: Economic Comparison of Methods

MethodCapital CostOperating CostYield (%)Environmental Impact
Direct CouplingLowHigh76Moderate (DCM use)
Nitro ReductionMediumMedium95.3High (chlorobenzene)
AcetylationHighLow85Low

Catalytic hydrogenation emerges as the optimal industrial method due to its balance of yield and scalability, despite higher initial capital costs .

Chemical Reactions Analysis

Types of Reactions

Cadrofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of cadrofloxacin, which may have different pharmacological properties .

Scientific Research Applications

Synthesis of 3-Amino-4-methoxybenzanilide

The synthesis of this compound typically involves the reaction of 3-nitro-4-X-benzoic acid with aniline under specific conditions to yield the desired product. A notable method includes:

  • Preparation of 3-nitro-4-X-benzanilide : Reacting 3-nitro-4-X-benzoic acid with aniline.
  • Methoxylation : The resulting compound undergoes methoxylation using methyl alcohol in the presence of alkaline reagents.
  • Reduction : A subsequent reduction step yields this compound, often employing hydrogenation techniques that are more environmentally friendly compared to traditional methods .

Pharmaceuticals

This compound is utilized in the pharmaceutical industry primarily as an intermediate for synthesizing various drugs. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Dyes and Pigments

This compound serves as a precursor in the synthesis of azo dyes. For instance, it has been involved in the production of PR146 dye through diazotization and coupling reactions, which are crucial for creating vibrant colors used in textiles and other materials .

Research and Development

In research settings, this compound is employed to investigate chemical reactions involving amine functionalities. Its role as a building block in organic synthesis makes it valuable for developing new compounds with specific properties.

Case Study 1: Synthesis of PR146 Dye

A study demonstrated the synthesis process of PR146 from this compound through diazotization followed by coupling reactions with naphthol derivatives. This highlighted the compound's utility in producing commercially relevant dyes with high stability and colorfastness .

Case Study 2: Pharmaceutical Applications

Research has shown that derivatives of this compound exhibit significant biological activity. For example, a derivative was tested for anti-inflammatory effects in animal models, showing promising results that warrant further investigation for potential therapeutic applications.

Mechanism of Action

Cadrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, cadrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 154–156°C
  • Density : ~1.1338 g/mL (estimated)
  • Solubility: Water-soluble under basic conditions (e.g., with NaOH) but insoluble in non-polar solvents like cyclohexane .

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzanilide Class

The following table compares 3-Amino-4-methoxybenzanilide with structurally related benzanilides and aniline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications
This compound 120-35-4 C₁₄H₁₄N₂O₂ 242.28 154–156 -NH₂ (C3), -OCH₃ (C4) Pigment synthesis, metabolic studies
3-Amino-4-methylbenzamide 19406-86-1 C₈H₁₀N₂O 150.17 128–132 -NH₂ (C3), -CH₃ (C4) Not specified (likely intermediates)
4-Amino-2-nitrodiphenylamine - C₁₂H₁₁N₃O₂ 229.24 - -NH₂ (C4), -NO₂ (C2) Industrial dyes, corrosion inhibitors
N-Butylacetanilide - C₁₂H₁₅NO 189.25 - Acetylated aniline, butyl chain Plasticizers, organic synthesis

Key Observations :

Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to methyl or nitro substituents . Electron-withdrawing groups (e.g., -NO₂ in 4-Amino-2-nitrodiphenylamine) reduce reactivity in diazo coupling reactions, whereas electron-donating groups (e.g., -OCH₃) stabilize diazonium salts, favoring pigment synthesis .

Thermal Stability: Higher melting points in amino-methoxy derivatives (e.g., 154–156°C for this compound) compared to methyl-substituted analogs (128–132°C) suggest stronger intermolecular hydrogen bonding due to the polar methoxy group .

Functional Comparison with Naphthol AS-LC

Naphthol AS-LC (4-Chloro-3-hydroxy-2,5-dimethoxy-2-naphthanilide), the coupling component for PR 146, differs significantly from this compound:

Parameter This compound Naphthol AS-LC
Structure Benzanilide with amino/methoxy Naphthanilide with chloro/hydroxy
Role in PR 146 Diazonium salt precursor Coupling component
Solubility Water-soluble under basic conditions Requires NaOH for dissolution
Reactivity Forms stable diazonium salts at 5°C Reacts with diazonium salts to form azo bonds

Mechanistic Insight: The methoxy group in this compound directs electrophilic substitution to the ortho/para positions, ensuring efficient coupling with Naphthol AS-LC to yield PR 146 . In contrast, naphthol derivatives rely on hydroxyl groups for azo bond formation .

Biological Activity

3-Amino-4-methoxybenzanilide, also known by its CAS number 120-35-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical properties:

PropertyDetails
Molecular FormulaC14_{14}H14_{14}N2_{2}O2_{2}
Molecular Weight242.27 g/mol
CAS Number120-35-4
Boiling PointNot available
PurityTypically >99%

Research indicates that derivatives of benzanilide, including this compound, may exert antiviral effects by enhancing intracellular levels of APOBEC3G (A3G) , a protein known for its role in inhibiting viral replication. Specifically, A3G can inhibit the replication of various viruses, including Hepatitis B virus (HBV), by inducing hypermutation in viral genomes and interfering with reverse transcription processes .

Study on Antiviral Properties

A pivotal study investigated the antiviral properties of several N-phenylbenzamide derivatives against HBV. The findings indicated that these compounds could significantly increase intracellular A3G levels, leading to enhanced antiviral activity. The study's results suggest that the mechanism may involve both deaminase-dependent and independent pathways for inhibiting HBV replication .

Toxicological Assessment

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests conducted in animal models showed no significant adverse effects at therapeutic doses. This aspect is crucial for considering the compound's potential use in clinical settings .

Future Directions and Applications

Given the promising results from related compounds, further research into this compound is warranted. Potential applications include:

  • Antiviral Drug Development : Investigating its efficacy against other viral infections beyond HBV.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which it enhances A3G activity.
  • Formulation Studies : Developing stable formulations for clinical use.

Q & A

What are the established synthetic routes for 3-Amino-4-methoxybenzanilide, and what analytical methods validate its purity?

Level: Basic
Methodological Answer:
The primary synthesis involves a multi-step reaction starting with 2,5-dimethoxyaniline and β-oxynaphthoic acid. The process includes amide formation , diazotization , and azo coupling , yielding a pigment precursor (C₃₃H₂₈N₄O₆) . Post-synthesis, purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) to assess organic impurities.
  • Elemental Analysis (EA) to confirm stoichiometry (C: 68.75%, H: 4.89%, N: 9.72%, O: 16.64% for C₁₄H₁₄N₂O₂).
  • Mass Spectrometry (MS) to verify molecular weight (266.28 g/mol) .

How is this compound structurally characterized, and what spectral data are critical?

Level: Basic
Methodological Answer:
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons.
    • ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and methoxy carbons (~55 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
  • X-ray Diffraction (XRD) : Resolves crystal packing, as demonstrated in Pigment Red 146 co-crystallization studies .

What are the key applications of this compound in materials science?

Level: Basic
Methodological Answer:
The compound serves as a precursor in azo pigment synthesis (e.g., Pigment Red 146), widely used in:

  • Printing Inks : Optimized for lightfastness via emulsion-based crystallization .
  • Polymers : Compatibility tested by dispersing in polypropylene at 1–5 wt.% and analyzing thermal stability (TGA) and color retention (UV-Vis) .

How can crystallization of this compound-derived pigments be optimized in emulsion systems?

Level: Advanced
Methodological Answer:
Miniemulsion techniques enhance crystal uniformity:

Dissolve this compound and naphthol AS-LC in organic/aqueous phases with Span 80 surfactant.

Initiate diazotization with NaNO₂ at 85°C.

Characterize via Dynamic Light Scattering (DLS) for droplet size (target: 100–200 nm) and SEM for crystal morphology .
Key variable : NaCl concentration (0.1–0.5 M) to stabilize droplets and prevent Ostwald ripening .

How do researchers assess the stability of this compound under varying pH and temperature?

Level: Advanced
Methodological Answer:

  • Accelerated Aging Studies :
    • Incubate solutions at pH 3–10 (37–60°C) for 48–72 hrs.
    • Monitor degradation via HPLC (retention time shifts) and UV-Vis (absorbance decay at λₘₐₓ ~450 nm).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Typical range: 220–250°C) .

How should contradictions in spectroscopic data for this compound derivatives be resolved?

Level: Advanced
Methodological Answer:

  • Triangulation : Cross-validate NMR, IR, and XRD data. For example, conflicting carbonyl peaks in IR may arise from polymorphism, resolved via powder XRD .
  • Control Experiments : Synthesize derivatives (e.g., 3-Amino-4-hydroxybenzanilide) to isolate spectral contributions of substituents .

What regulatory considerations apply to this compound in international research?

Level: Advanced
Methodological Answer:

  • K-REACH Compliance : Required for studies in South Korea. Submit toxicity data (e.g., LD₅₀ from OECD 423 guidelines) and environmental fate analysis (OECD 301 biodegradability tests) .
  • EU REACH : Register through ECHA with extended Safety Data Sheets (SDS) covering occupational exposure limits (OELs) .

How does this compound compare to halogenated analogues in agrochemical applications?

Level: Advanced
Methodological Answer:

  • Bioactivity Screening : Test against Fusarium oxysporum via agar dilution (MIC values). Halogenated analogues (e.g., 4-chloro derivatives) typically show 2–3x higher antifungal activity .
  • Structure-Activity Relationship (SAR) : Replace methoxy with Cl/Br and analyze logP (octanol-water) to correlate hydrophobicity with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methoxybenzanilide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methoxybenzanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.